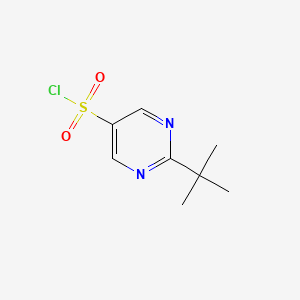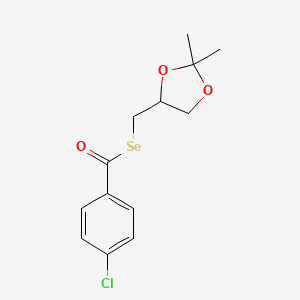![molecular formula C19H25BrN2O3 B13920227 tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)
tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spirocyclic oxindoles These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom
Métodos De Preparación
The synthesis of tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. One efficient synthetic route involves the following steps:
Formation of the spirocyclic core: This can be achieved through the cyclization of ethyl 2-oxindoline-5-carboxylate using Lewis acid catalysis.
Introduction of the tert-butyl group: This step involves the use of tert-butyl hypochlorite and ethyl (methylthio) acetate, followed by treatment with triethylamine and dilute hydrochloric acid.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a base such as pyridine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Hydrolysis: The ester group in the compound can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with biological activity.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals, particularly in the areas of anticancer and antimicrobial agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine atom and the spirocyclic structure may allow the compound to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as:
Spiro[indoline-3,4’-piperidine] derivatives: These compounds share the spirocyclic core but may have different functional groups, leading to variations in their biological activity and chemical reactivity.
tert-Butyl-substituted spiro compounds: The presence of the tert-butyl group can enhance the lipophilicity and stability of the compound, making it more suitable for certain applications.
Brominated spiro compounds: The bromine atom can introduce unique reactivity and potential biological activity, distinguishing these compounds from their non-brominated counterparts.
The uniqueness of tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its combination of functional groups and spirocyclic structure, which can lead to a wide range of applications and reactivity profiles.
Propiedades
IUPAC Name |
tert-butyl 1-acetyl-5-bromospiro[2H-indole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN2O3/c1-13(23)22-12-19(15-11-14(20)5-6-16(15)22)7-9-21(10-8-19)17(24)25-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSFIIUMKITQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CCN(CC2)C(=O)OC(C)(C)C)C3=C1C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)







![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)

